molecular formula C17H14N4O2 B14152639 8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 372083-10-8

8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B14152639
CAS No.: 372083-10-8
M. Wt: 306.32 g/mol
InChI Key: JZJZTFFXABJCJL-UHFFFAOYSA-N
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Description

8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate indole derivatives with pyridine-based compounds under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects. The compound may inhibit certain signaling pathways, such as the ERK signaling pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one include other indole derivatives and pyridine-based compounds. Some examples are:

These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

CAS No.

372083-10-8

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C17H14N4O2/c1-23-12-2-3-14-13(8-12)15-16(20-14)17(22)21(10-19-15)9-11-4-6-18-7-5-11/h2-8,10,20H,9H2,1H3

InChI Key

JZJZTFFXABJCJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=CC=NC=C4

solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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